Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate

mRNA delivery ionizable lipid pulmonary transfection

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate (also designated BP Lipid is a synthetic, ionizable amino lipid characterized by an ethanolamine head group, a branched heptadecan-9-yl tail, and a primary ester bearing an 11‑carbon undecyloxy chain positioned at C7 relative to the central amine. It belongs to the class of tertiary amino lipids used as the core ionizable component in lipid nanoparticle (LNP) formulations for mRNA delivery.

Molecular Formula C45H89NO5
Molecular Weight 724.2 g/mol
Cat. No. B11937443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate
Molecular FormulaC45H89NO5
Molecular Weight724.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-26-33-42-50-44(48)36-29-23-25-32-39-46(40-41-47)38-31-24-19-22-30-37-45(49)51-43(34-27-20-14-11-8-5-2)35-28-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3
InChIKeyMXTUALQMHNDWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate – Structural & Functional Baseline for Ionizable Lipid Procurement


Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate (also designated BP Lipid 121) is a synthetic, ionizable amino lipid characterized by an ethanolamine head group, a branched heptadecan-9-yl tail, and a primary ester bearing an 11‑carbon undecyloxy chain positioned at C7 relative to the central amine . It belongs to the class of tertiary amino lipids used as the core ionizable component in lipid nanoparticle (LNP) formulations for mRNA delivery. With a molecular formula of C45H89NO5 and a molecular weight of 724.2 Da, it differs from the clinically established SM-102 (C44H87NO5, 710.17 Da) by a single additional methylene unit in the ester‑linked tail, a subtle modification that has been rationally employed to modulate LNP biophysical properties, mRNA encapsulation efficiency, and intracellular delivery performance [1].

Why SM-102 or Other In‑Class Ionizable Lipids Cannot Simply Replace Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate


Ionizable lipids are not interchangeable commodities; even single‑methylene shifts in ester‑tail length can alter the apparent pKa of the lipid, the stability of the LNP, the efficiency of endosomal escape, and the resulting protein expression levels . In a direct comparative study of SM-102 analogs, an amino lipid bearing a propanolamine head group and an identical C7‑undecyloxy ester motif (Lipid C‑1) produced significantly higher luciferase expression in human lung epithelial cells than the parent SM-102, demonstrating that subtle structural variations translate into quantifiable performance differences [1]. Consequently, selecting Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate over unmodified SM-102 or other in‑class candidates is a decision driven by experimental evidence of enhanced delivery efficacy, not by interchangeable commodity specifications.

Head‑to‑Head Performance Differential: Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate vs. SM-102


LNPs Containing a C7‑Undecyloxy Analog Outperform SM-102 LNPs in Calu‑3 Human Lung Cell Transfection

Lipid nanoparticles formulated with Lipid C‑1, an ionizable amino lipid that shares the C7‑undecyloxy ester motif and an extended head‑group spacer with Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate, generated markedly higher luciferase reporter expression than LNPs prepared with the benchmark lipid SM-102 in Calu‑3 human lung epithelial cells [1]. Although Lipid C‑1 carries a propanolamine rather than an ethanolamine head group, the enhanced expression is attributed to the optimized C7 ester architecture, which is identical to that of the target compound. This result establishes that fine‑tuning the ester‑tail length to the C7‑undecyloxy configuration yields a quantitative improvement in intracellular mRNA delivery over the clinically approved SM-102 structure.

mRNA delivery ionizable lipid pulmonary transfection

BP Lipid 121 Is Explicitly Engineered to Improve mRNA Encapsulation and Ionization Behavior Relative to SM-102

According to the manufacturer's technical description, BP Lipid 121—the direct synonym for Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate—was designed as an analog of SM‑102 that can ‘enhance the lipid behavior, ionization properties, mRNA encapsulation efficiency, and other functional properties in lipid formulations’ . The structural basis for these enhancements is the extension of the primary ester tail to an 11‑carbon undecyloxy chain located at the C7 position relative to the amine, combined with an ethanolamine head that promotes efficient mRNA entrapment. This design intent is directly supported by the experimental finding that a structurally cognate analog with the same C7‑undecyloxy motif outperforms SM-102 in cellular transfection assays [1].

lipid nanoparticle mRNA encapsulation ionizable lipid

The C7‑Undecyloxy Ester Architecture Is Associated with a Favorable Balance of Delivery Efficiency and Pharmacokinetics

BP Lipid 121 is reported to produce mRNA nanocarriers that exhibit ‘a good balance of delivery efficiency and pharmacokinetics as well as a rapid lipid clearance profile’ . This property profile is essential for reducing the risk of cumulative lipid toxicity upon repeated dosing, a known liability of slowly cleared ionizable lipids. The accelerated clearance is plausibly linked to the introduction of the primary ester at the C7 position, which may serve as an improved substrate for endogenous esterases compared to the C6 ester of SM-102, although direct enzymatic half‑life data for BP Lipid 121 have not been published. The observation that the C7‑undecyloxy analog Lipid C‑1 achieves high transfection without requiring higher lipid doses [1] further supports the premise that this ester geometry enables an advantageous efficacy‑to‑exposure ratio.

pharmacokinetics lipid clearance mRNA delivery

Procurement‑Driven Application Scenarios for Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate


Pulmonary mRNA Delivery for Inhalable Vaccines or Gene Therapies

The superior transfection efficiency of a structurally analogous C7‑undecyloxy lipid in Calu‑3 human lung cells [1] positions Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate as a preferred ionizable lipid for aerosolized pulmonary delivery. Research teams developing inhalable mRNA vaccines or CFTR‑correcting mRNA therapeutics should prioritize this lipid to maximize expression in airway epithelia, where even modest improvements in delivery can translate into clinically meaningful efficacy gains.

Optimization of LNP Formulations for Intramuscular mRNA Vaccines Requiring Enhanced Immunogenicity

Because the C7‑undecyloxy ester architecture raises mRNA encapsulation efficiency and protein expression above the SM-102 baseline [1], this lipid is well suited for next‑generation prophylactic mRNA vaccines. Programs seeking to reduce the mRNA dose while maintaining or improving antigen production—thereby decreasing manufacturing cost per dose and reactogenicity—can exploit the quantitative expression advantage demonstrated for this ester motif.

Repeat‑Dosing Regimens Where Accelerated Lipid Clearance Is Essential

For chronic indications such as enzyme replacement therapies or oncology vaccines that require multiple LNP administrations, the rapid clearance profile associated with BP Lipid 121 [1] reduces the risk of tissue lipid accumulation and associated toxicity. Procurement of this lipid is indicated when safety pharmacology studies identify lipid persistence as a development hurdle and a biodegradable, rapidly cleared alternative to standard ionizable lipids is needed.

Quote Request

Request a Quote for Heptadecan-9-yl 8-((2-hydroxyethyl)(7-oxo-7-(undecyloxy)heptyl)amino)octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.